2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine
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Overview
Description
2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a quinazolinimine core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazolinimine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinazolinimine ring.
Introduction of the Phenethyl Group: This is usually achieved through a Friedel-Crafts alkylation reaction, where the phenethyl group is introduced to the quinazolinimine core.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using a thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinazolinimine core to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-methylbenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine
- **2-[(4-chlorobenzyl)sulfanyl]-6,7-dimethoxy-3-phenethyl-4(3H)-quinazolinimine
Uniqueness
2-{[(4-ethylphenyl)methyl]sulfanyl}-6,7-dimethoxy-3-(2-phenylethyl)-3,4-dihydroquinazolin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(4-ethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-(2-phenylethyl)quinazolin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O2S/c1-4-19-10-12-21(13-11-19)18-33-27-29-23-17-25(32-3)24(31-2)16-22(23)26(28)30(27)15-14-20-8-6-5-7-9-20/h5-13,16-17,28H,4,14-15,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMFHDWWKPRRHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC3=CC(=C(C=C3C(=N)N2CCC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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